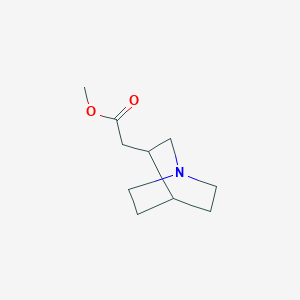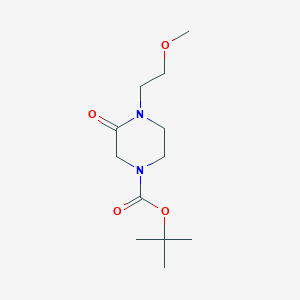![molecular formula C10H8Cl4N2O2 B8655656 Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester CAS No. 53729-07-0](/img/structure/B8655656.png)
Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester is a chemical compound known for its unique structure and properties. It is characterized by the presence of a chloro group, a trichlorophenyl group, and a hydrazinylidene moiety, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl chloro[2-(2,4,6-trichlorophenyl)hydrazinylidene]acetate typically involves the reaction of 2,4,6-trichlorophenylhydrazine with ethyl chloroacetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl chloro[2-(2,4,6-trichlorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
- Ethyl 2-chloro-2-(2-(4-methylphenyl)hydrazono)acetate
Uniqueness
Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific reactivity and selectivity are required .
Propriétés
Numéro CAS |
53729-07-0 |
|---|---|
Formule moléculaire |
C10H8Cl4N2O2 |
Poids moléculaire |
330.0 g/mol |
Nom IUPAC |
ethyl 2-chloro-2-[(2,4,6-trichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H8Cl4N2O2/c1-2-18-10(17)9(14)16-15-8-6(12)3-5(11)4-7(8)13/h3-4,15H,2H2,1H3 |
Clé InChI |
NDKJJMNJPYSZDC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NNC1=C(C=C(C=C1Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-oxo-acetic acid methyl ester](/img/structure/B8655581.png)






![tert-Butyl {3-[(3-aminoquinolin-4-yl)amino]propyl}carbamate](/img/structure/B8655664.png)






